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1-Nitro-6-nitrosopyrene

nitroreduction kinetics dinitropyrene metabolism tumorigenicity mechanism

1-Nitro-6-nitrosopyrene (1,6-NNOP; CAS 101043-65-6) is a synthetic nitro-nitrosopyrene that serves as the primary two-electron reduced metabolite of the environmental pollutant and potent tumorigen 1,6-dinitropyrene. It belongs to the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class and is used exclusively as a mechanistic probe to dissect the nitroreduction–O-acetylation metabolic activation pathway of dinitropyrenes.

Molecular Formula C16H8N2O3
Molecular Weight 276.25 g/mol
CAS No. 101043-65-6
Cat. No. B012373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-6-nitrosopyrene
CAS101043-65-6
Synonyms1-nitro-6-nitrosopyrene
Molecular FormulaC16H8N2O3
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O
InChIInChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H
InChIKeyWWKLDZDOXNNLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-6-nitrosopyrene (CAS 101043-65-6) for Dinitropyrene Metabolism and Mutagenesis Research: A Procurement-Focused Baseline


1-Nitro-6-nitrosopyrene (1,6-NNOP; CAS 101043-65-6) is a synthetic nitro-nitrosopyrene that serves as the primary two-electron reduced metabolite of the environmental pollutant and potent tumorigen 1,6-dinitropyrene [1]. It belongs to the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class and is used exclusively as a mechanistic probe to dissect the nitroreduction–O-acetylation metabolic activation pathway of dinitropyrenes. Unlike the parent 1,6-dinitropyrene, which requires enzymatic nitroreduction to exert genotoxicity, 1-nitro-6-nitrosopyrene is a direct-acting mutagen that bypasses the initial rate-limiting reduction step, making it a critical tool compound for investigating the role of nitroso intermediates in mutagenesis and carcinogenesis [2].

Why 1-Nitro-6-nitrosopyrene (CAS 101043-65-6) Cannot Be Replaced by Generic Nitro-PAHs or Positional Isomers in Mechanistic Studies


Substituting 1-nitro-6-nitrosopyrene with the parent 1,6-dinitropyrene, the mono-nitro 1-nitropyrene, or the positional isomer 1-nitro-3-nitrosopyrene is scientifically invalid because each occupies a distinct position in the metabolic activation cascade and exhibits quantitatively different reduction kinetics, mutagenic potency, and DNA-damage profiles. The parent 1,6-dinitropyrene requires initial two-electron nitroreduction to form 1-nitro-6-nitrosopyrene before further activation to DNA-reactive N-hydroxy arylamine species; thus, the parent compound is not directly DNA-reactive without enzymatic reduction, whereas the nitroso metabolite is [1]. Critically, the positional isomer 1-nitro-3-nitrosopyrene (derived from 1,3-dinitropyrene) shows measurably slower enzymatic reduction and its parent is weakly or non-tumorigenic, meaning that procurement of the incorrect isomer would lead to erroneous conclusions about the metabolic pathway that underlies the potent tumorigenicity of 1,6-dinitropyrene [2].

Quantitative Differentiation Evidence for 1-Nitro-6-nitrosopyrene (CAS 101043-65-6) Against Closest Analogs


Enzymatic Reduction Rate: 1-Nitro-6-nitrosopyrene vs. 1-Nitro-3-nitrosopyrene (Rat Liver Microsomes and Cytosol)

In a direct head-to-head comparison, 1-nitro-6-nitrosopyrene was reduced faster than 1-nitro-3-nitrosopyrene by both NADPH-mediated systems and rat liver subcellular fractions. In the NADPH-dependent succinoylated cytochrome c reduction assay, 1-nitro-6-nitrosopyrene generated intermediates that reduced the cytochrome c indicator more rapidly than its 3-nitroso isomer. In rat liver microsomes and cytosol, the reduction rate of 1-nitro-6-nitrosopyrene was consistently faster than that of 1-nitro-3-nitrosopyrene [1]. These rate differences correlate with the stark divergence in tumorigenicity of the respective parent dinitropyrenes: 1,6-dinitropyrene is a potent tumorigen, whereas 1,3-dinitropyrene is weakly tumorigenic or non-tumorigenic [1].

nitroreduction kinetics dinitropyrene metabolism tumorigenicity mechanism

Mammalian Cell Mutagenicity: 1-Nitro-6-nitrosopyrene vs. 1-Nitropyrene and Parent Dinitropyrenes in CHO Cells

In Chinese hamster ovary (CHO) cells, a mammalian mutagenicity model, 1-nitropyrene was not mutagenic and the parent dinitropyrenes (1,6-DNP and 1,8-DNP) were only weakly active. In striking contrast, 1-nitro-6-nitrosopyrene and its structural analogs (1-nitro-8-nitrosopyrene, 1-nitrosopyrene) were all highly mutagenic [1]. This qualitative difference demonstrates that the nitroso reduction intermediate is the species responsible for mutagenicity in mammalian cells, and that the parent nitro compounds are essentially inactive until metabolically reduced. 1-Nitro-6-nitrosopyrene thus provides a unique tool to study mutagenesis in mammalian systems without the confounding variable of variable cellular nitroreductase activity.

CHO cell mutagenicity nitro-PAH activation mammalian genotoxicity

Bacterial Mutagenicity Strain Specificity: 1-Nitro-6-nitrosopyrene vs. 1-Nitropyrene and 1-Nitrosopyrene in Salmonella TA98 Derivatives

In Salmonella typhimurium strain TA98 and its enzyme-deficient derivatives, 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene showed similar mutagenic potency in the parental TA98 and the nitroreductase-deficient TA98NR, but markedly reduced activity in the esterificase-deficient strain TA98/1,8-DNP6. By contrast, 1-nitrosopyrene was equally mutagenic across all three strains, while its parent 1-nitropyrene showed substantially reduced mutagenicity in TA98NR [1]. This differential strain sensitivity pattern provides direct evidence that 1-nitro-6-nitrosopyrene requires O-acetylation—but not further nitroreduction—for mutagenic activation, distinguishing it mechanistically from both the mono-nitrosopyrene and the mono-nitropyrene.

Ames test nitroreductase-deficient strains O-acetyltransferase activation

Oxidative DNA Damage Capacity: 1-Nitro-6-nitrosopyrene vs. Parent 1,6-Dinitropyrene in the Presence of P450 Reductase

A critical mechanistic distinction is that 1-nitro-6-nitrosopyrene (1,6-NNOP) directly induces Cu(II)-mediated oxidative DNA damage in the presence of NAD(P)H, whereas the parent 1,6-dinitropyrene does not cause DNA damage without prior enzymatic reduction by P450 reductase. In a study using 32P-5′-end-labeled DNA fragments, both 1,6-NNOP and 1,8-NNOP induced Cu(II)-mediated DNA damage with NAD(P)H, but untreated dinitropyrenes were inactive under the same conditions. Catalase and a Cu(I)-specific chelator attenuated the damage, confirming involvement of H₂O₂ and Cu(I) [1]. The oxygen consumption assay further demonstrated that NNOPs are nonenzymatically reduced by NAD(P)H, with Cu(II) promoting the redox cycle.

oxidative DNA damage P450 reductase reactive oxygen species

Mutational Specificity Landscape: 1-Nitro-6-nitrosopyrene (1,6-NONP) vs. 1-Nitroso-8-nitropyrene (1,8-NONP) in the E. coli lacI Gene

A comprehensive comparative analysis of 1194 lacI⁻ and 348 lacI⁻ᵈ mutations induced by 1,6-NONP (1-nitro-6-nitrosopyrene) or its positional isomer 1,8-NONP revealed both shared and isomer-specific mutational features. For 1,6-NONP, 91% of induced point mutations occurred at G:C residues, with –(G:C) frameshifts as the dominant mutational class, occurring preferentially in runs of guanine residues whose frequency increased with the length of the reiterated sequence. In strains harboring plasmid pKM101 (MucAB translesion synthesis polymerase), there was a marked stimulation of G:C→T:A transversions [1]. The 1,8-NONP isomer showed a similar overall pattern but with isomer-specific differences in the relative proportions of mutation classes and the influence of DNA repair background on mutation distribution [2]. These isomer-specific mutational spectra mean that 1,6-NONP and 1,8-NONP are not interchangeable for studies requiring defined mutational endpoints.

mutational spectrum frameshift mutations lacI forward mutation assay

High-Impact Research and Application Scenarios for 1-Nitro-6-nitrosopyrene (CAS 101043-65-6)


Mapping the 1,6-Dinitropyrene Metabolic Activation Pathway: Enzymatic Reduction Kinetics and Enzyme Identification

1-Nitro-6-nitrosopyrene is the optimal substrate for identifying and characterizing the nitrosoreductase enzymes responsible for the second reduction step in 1,6-dinitropyrene metabolic activation. Because the compound bypasses the initial nitroreduction step—which is catalyzed by a different enzyme than the subsequent nitrosoreduction—it serves as a pathway-specific probe to isolate nitrosoreductase activity [1]. The Djuric 1989 study demonstrated that nitroreductase and nitrosoreductase activities in rat liver cytosol can be separated by gel filtration, and that reduction of 1-nitro-6-nitrosopyrene is catalyzed by enzymes distinct from those reducing 1,6-dinitropyrene [2]. Researchers can use 1-nitro-6-nitrosopyrene in kinetic assays with subcellular fractions or purified enzymes to quantify nitrosoreductase activity without interference from the upstream nitroreductase.

Dissecting O-Acetylation-Dependent Mutagenesis Using Salmonella Strain Panels

The unique strain-specificity signature of 1-nitro-6-nitrosopyrene—high mutagenicity in TA98 and nitroreductase-deficient TA98NR but markedly reduced activity in esterificase-deficient TA98/1,8-DNP6—makes it the definitive tool compound for studying O-acetyltransferase-dependent mutagenic activation [1]. This pattern is distinct from both 1-nitropyrene (nitroreductase-dependent) and 1-nitrosopyrene (enzyme-independent), enabling researchers to interrogate the role of specific acetyl-CoA-dependent O-acetyltransferases (e.g., NAT enzymes) in the bioactivation of nitro-PAHs. This application is critical for understanding inter-individual and inter-species differences in susceptibility to dinitropyrene carcinogenesis.

Investigating Oxidative DNA Damage Mechanisms Independent of Enzymatic Activation

1-Nitro-6-nitrosopyrene enables the study of nonenzymatic redox-cycling genotoxicity that the parent 1,6-dinitropyrene cannot support without prior metabolic reduction. As demonstrated by Murata et al. (2004), 1,6-NNOP directly participates in Cu(II)-mediated redox cycling with NAD(P)H to generate reactive oxygen species and oxidative DNA damage, whereas untreated 1,6-DNP is inactive [1]. This property makes 1-nitro-6-nitrosopyrene essential for experiments designed to separate DNA adduct-mediated mutagenesis from oxidative damage-mediated genotoxicity in the dinitropyrene carcinogenesis pathway, particularly in tissues with varying oxygen tension or antioxidant capacity.

Generating Defined Mutational Spectra for Environmental Carcinogen Exposure Biomarker Development

The well-characterized mutational specificity of 1-nitro-6-nitrosopyrene (1,6-NONP)—with 91% of point mutations at G:C residues, dominant –(G:C) frameshifts in guanine runs, and pKM101-enhanced G:C→T:A transversions—provides a reproducible mutational signature that can be used as a reference for identifying dinitropyrene-associated mutation patterns in environmental or occupational exposure studies [1]. Because 1,6-NONP and 1,8-NONP produce distinguishable mutation spectra, 1-nitro-6-nitrosopyrene is specifically required when the research objective is to attribute observed mutation patterns to 1,6-dinitropyrene exposure rather than the 1,8-isomer [2].

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